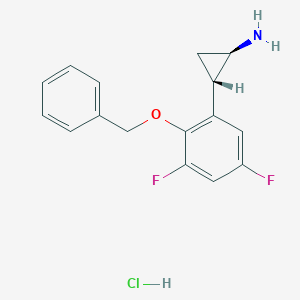
S 2101
描述
S 2101 是一种化学化合物,以其作为赖氨酸特异性脱甲基酶 1 (LSD1) 抑制剂的作用而闻名。这种酶参与组蛋白的去甲基化,组蛋白在基因表达的调控中起着至关重要的作用。 通过抑制 LSD1,this compound 可以影响各种生物过程,使其成为科学研究中宝贵的工具 .
科学研究应用
S 2101 在科学研究中具有广泛的应用,包括:
化学: 用作各种化学反应和研究的试剂。
生物学: 由于其作为 LSD1 抑制剂的作用,用于基因表达和表观遗传调控的研究。
医学: 研究其在 LSD1 起作用的疾病(如癌症)中的潜在治疗应用。
工业: 用于开发新材料和化学工艺
作用机制
S 2101 通过抑制赖氨酸特异性脱甲基酶 1 (LSD1) 发挥其作用。这种酶负责组蛋白的去甲基化,从而影响基因表达。通过抑制 LSD1,this compound 可以改变组蛋白的甲基化状态,导致基因表达的变化和随后的生物效应。 涉及的分子靶点和途径包括组蛋白 H3 和各种转录因子 .
准备方法
合成路线和反应条件
S 2101 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。关键步骤包括:
环丙烷环的形成: 这是通过环丙烷化反应实现的,其中适当的烯烃用卡宾前体处理。
苯甲氧基的引入: 此步骤涉及在受控条件下将环丙烷中间体与苯甲氧基试剂反应。
二氟苯基的添加:
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。关键考虑因素包括:
反应温度和压力: 这些参数得到仔细控制,以最大限度地提高每个步骤的效率。
纯化方法: 诸如结晶和色谱法之类的技术用于纯化最终产品
化学反应分析
反应类型
S 2101 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以氧化形成相应的氧化产物。
还原: 该化合物也可以发生还原反应,导致形成还原衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应
主要产品
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,this compound 的氧化会导致氧化衍生物的形成,而还原会导致化合物的还原形式 .
相似化合物的比较
S 2101 在作为 LSD1 抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:
ORY1001: 另一种有效的 LSD1 抑制剂,在研究和医学中具有类似的应用。
GSK2879552: 以其对 LSD1 的选择性而闻名,并用于各种研究。
Vafidemstat: 一种对 LSD1 具有类似抑制作用的化合物
这些化合物具有相似的作用机制,但在效力、选择性和具体应用方面有所不同。 This compound 因其对 LSD1 的高抑制活性以及对其他酶的选择性而脱颖而出 .
属性
IUPAC Name |
(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUZAFTJVLOIX-SBKWZQTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental impact of bitumen emulsions according to ÖNORM S 2101?
A1: ÖNORM this compound, which categorizes hazardous waste, has been revised to include specific criteria for environmental hazards []. A toxicological study was conducted on four bitumen emulsions (two cationic and two anionic) to assess their potential environmental risks. Results showed that these emulsions were either not harmful or only slightly harmful to aquatic life (bacteria, fish, and daphnia) and had a low water hazard classification []. Therefore, the study concluded that bitumen emulsions, as tested, pose a minimal risk to the environment.
Q2: Are there any potential risks associated with nail polish ingredients?
A2: While not directly related to this compound, one of the provided research papers investigates the toxicity of nail polishes containing chemicals known as the "toxic-trio" []. This research highlights that certain ingredients in nail polish can be harmful to living organisms, as demonstrated by the death of crickets exposed to nail polish in a controlled environment []. This underscores the importance of understanding the potential toxicity of chemicals used in everyday products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)







![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
